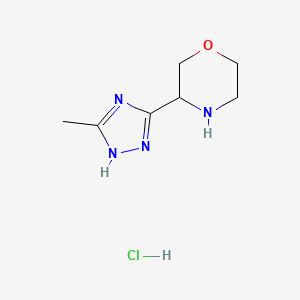

3-(5-Methyl-1h-1,2,4-triazol-3-yl)morpholine hydrochloride

Beschreibung

3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is a heterocyclic compound combining a 1,2,4-triazole ring substituted with a methyl group at the 5-position and a morpholine moiety at the 3-position. The morpholine ring enhances solubility in polar solvents, while the triazole core contributes to hydrogen-bonding interactions, making it relevant in medicinal chemistry and materials science. The hydrochloride salt form improves crystallinity and stability, facilitating characterization and handling .

Eigenschaften

Molekularformel |

C7H13ClN4O |

|---|---|

Molekulargewicht |

204.66 g/mol |

IUPAC-Name |

3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine;hydrochloride |

InChI |

InChI=1S/C7H12N4O.ClH/c1-5-9-7(11-10-5)6-4-12-3-2-8-6;/h6,8H,2-4H2,1H3,(H,9,10,11);1H |

InChI-Schlüssel |

MVKVVDRNJKGOIP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=NN1)C2COCCN2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with morpholine in the presence of hydrochloric acid. The reaction is usually carried out under microwave irradiation to enhance the reaction rate and yield . The reaction conditions often involve heating the reaction mixture at 170°C for about 25 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .

Wissenschaftliche Forschungsanwendungen

3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, the nitrogen atoms in the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to various pharmacological effects, depending on the specific enzyme and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key structural analogs differ in substituents, heterocyclic cores, and functional groups, leading to distinct physicochemical and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Findings from Structural and Functional Studies

Triazole vs. Oxadiazole Cores :

- The oxadiazole analog () exhibits greater electron deficiency compared to the triazole core, altering its reactivity in nucleophilic substitutions. This makes it less suitable for hydrogen-bond-driven interactions but more stable under oxidative conditions .

- The triazole core in the target compound enables stronger π-π stacking and hydrogen bonding, critical for binding to biological targets like kinases or GPCRs .

Substituent Effects: Methyl vs. Ethyl: The ethyl group in the dihydrochloride analog () increases lipophilicity (logP +0.5), reducing aqueous solubility but improving blood-brain barrier penetration .

Morpholine vs. Benzoic Acid Moieties :

- The benzoic acid derivative () has a polar carboxylic acid group, improving solubility in aqueous buffers (e.g., PBS) but limiting passive diffusion across cell membranes. In contrast, the morpholine ring balances solubility and permeability, making it more drug-like .

Crystallographic Insights :

- Isostructural compounds with thiazole-pyrazole cores () show reduced planarity due to perpendicular fluorophenyl groups, leading to less dense crystal packing and lower melting points compared to the target compound’s planar triazole-morpholine system .

Biologische Aktivität

3-(5-Methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride is a compound belonging to the 1,2,4-triazole class, which has gained attention for its diverse pharmacological activities. These include antiviral , antibacterial , antifungal , anticancer , and anticonvulsant properties. The morpholine ring enhances the compound's solubility and bioavailability, making it a valuable candidate in medicinal chemistry and drug development.

- CAS Number : 2639415-72-6

- Molecular Formula : C7H13ClN4O

- Molecular Weight : 204.7 g/mol

- Purity : ≥ 95%

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to the inhibition or activation of various biological pathways. This mechanism is crucial for its antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that 3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride exhibits significant antimicrobial properties. It has shown efficacy against a variety of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate | |

| Klebsiella pneumoniae | Moderate | |

| Staphylococcus aureus | High | |

| Candida albicans | Moderate |

In comparative studies, this compound demonstrated higher antibacterial and antifungal activities than some commercial antibiotics like Imipenem and Nystatin .

Anticancer Activity

Preliminary studies suggest that 3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride may inhibit tumor growth through specific molecular interactions. The compound is currently under investigation for its potential as an anticancer agent, with ongoing research aimed at elucidating its mechanisms of action in cancer cell lines.

Study 1: Antimicrobial Efficacy

A study conducted on various synthesized triazole derivatives, including 3-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine hydrochloride, revealed promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Study 2: Anticancer Properties

In vitro assays demonstrated that this compound could significantly reduce the viability of cancer cell lines. The mechanisms involved apoptosis induction and cell cycle arrest at the G0/G1 phase. Further molecular docking studies suggested strong binding affinities to key proteins involved in cancer progression .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide | 2228693-17-0 | Shares triazole structure; known for similar pharmacological activities. |

| Morpholine, [(5-Methyl-1H-1,2,4-triazol-3-yl)thio]acetate | 357172-63-5 | Contains both morpholine and triazole rings; used in various applications. |

| 1,3,5-Trisubstituted 1,2,4-triazoles | Varies | Known for diverse biological activities; structural variations affect activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.